molecular formula C9H13NO2 B13930424 4-((2-Aminoethoxy)methyl)phenol

4-((2-Aminoethoxy)methyl)phenol

Cat. No.: B13930424
M. Wt: 167.20 g/mol
InChI Key: VQEYLRGKQFRAID-UHFFFAOYSA-N
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Description

4-((2-Aminoethoxy)methyl)phenol is an organic compound with the molecular formula C9H13NO2. It is a phenolic compound characterized by the presence of an aminoethoxy group attached to the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Aminoethoxy)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

4-((2-Aminoethoxy)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((2-Aminoethoxy)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-Aminoethoxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aminoethoxy group may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Aminoethoxy)methyl)phenol is unique due to the presence of both the aminoethoxy and phenolic groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2-aminoethoxymethyl)phenol

InChI

InChI=1S/C9H13NO2/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4,11H,5-7,10H2

InChI Key

VQEYLRGKQFRAID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCN)O

Origin of Product

United States

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